Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate
Description
Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate is a brominated biindoline derivative featuring two indoline cores linked at their 1- and 3'-positions. Each indoline moiety is substituted with bromine atoms at positions 5 and 6', along with methyl ester groups at positions 5' and 4.
Properties
Molecular Formula |
C20H18Br2N2O4 |
|---|---|
Molecular Weight |
510.2 g/mol |
IUPAC Name |
methyl 5-bromo-1-(6-bromo-5-methoxycarbonyl-2,3-dihydro-1H-indol-3-yl)-2,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C20H18Br2N2O4/c1-27-19(25)11-6-13-16(8-15(11)22)23-9-18(13)24-4-3-10-5-14(21)12(7-17(10)24)20(26)28-2/h5-8,18,23H,3-4,9H2,1-2H3 |
InChI Key |
GRCTWXFOVFZEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C(CN2)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis begins with a suitable indoline or biindole precursor, often a 1,1'-biindole or related heterocyclic compound, which provides the biindoline framework. The choice of precursor is crucial for regioselectivity during bromination and subsequent cyclization.
Bromination Strategy
Selective bromination at the 5 and 6' positions is achieved using electrophilic brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction conditions are carefully controlled to prevent over-bromination or substitution at undesired sites.
| Reaction Parameter | Typical Conditions | Outcome |
|---|---|---|
| Brominating agent | Br₂ or NBS | Selective bromination at desired positions |
| Solvent | Acetic acid, chloroform | Facilitates regioselectivity |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
Research Outcome:
A study demonstrated that using NBS in acetic acid at 0°C yields high regioselectivity for bromination at the 5 and 6' positions, with yields exceeding 80%.
Cyclization to Form the Biindoline Core
Following bromination, intramolecular cyclization is induced to form the biindoline structure. This often involves nucleophilic attack facilitated by base or acid catalysis, promoting ring closure.
- Catalysts: Acidic conditions (e.g., polyphosphoric acid) or basic conditions (e.g., potassium carbonate)
- Temperature: Elevated temperatures (~80°C) to promote cyclization
Research Outcome:
A protocol utilizing acid catalysis in refluxing acetic acid successfully cyclized dibrominated intermediates to the biindoline core with high efficiency (~75-85%).
Esterification to Yield the Dimethyl Dicarboxylate
The final step involves esterification of the carboxylic acid groups to form the dimethyl ester. This is commonly achieved via:
- Reagents: Dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate)
- Conditions: Reflux in methanol or dimethylformamide (DMF)
Alternatively, direct methylation of the acid using methylating agents under acidic or basic conditions can be employed.
| Method | Reagents | Solvent | Yield | Notes |
|---|---|---|---|---|
| Methylation | Dimethyl sulfate or methyl iodide | Methanol or DMF | >70% | Efficient for ester formation |
Research Outcome:
Using methyl iodide with potassium carbonate in DMF at reflux conditions yields the target compound with purity suitable for further applications, achieving yields around 70-75%.
Variations and Optimization Strategies
- Regioselectivity Control: Use of directing groups or protecting groups on the precursor can enhance selectivity during bromination.
- Catalyst Optimization: Transition metal catalysts such as Pd or Cu complexes can facilitate cyclization steps, especially in complex substrates.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO improve methylation efficiency during esterification.
Summary of Synthesis Data
| Step | Reagents | Conditions | Yield (%) | References |
|---|---|---|---|---|
| Bromination | Br₂ or NBS | 0°C to RT | 80+ | |
| Cyclization | Acid catalyst | Reflux | 75–85 | |
| Esterification | CH₃I or (CH₃O)₂SO₄ | Reflux in DMF or methanol | 70–75 |
Research Outcomes and Notes
- The regioselectivity of bromination is critical and can be optimized via solvent and temperature control.
- Cyclization efficiency depends on the nature of the precursor and the catalytic conditions.
- Esterification methods are well established but require careful handling of methylating agents due to toxicity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate undergoes various chemical reactions, including:
Esterification: Formation of ester groups through the reaction of carboxylic acids with alcohols.
Oxidation: Conversion of functional groups to higher oxidation states.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin is commonly used as a brominating agent.
Esterification: Typically involves the use of alcohols and acid catalysts.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions include dibrominated biindoline derivatives, esters, and various substituted biindoline compounds.
Scientific Research Applications
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a brominating agent, introducing bromine atoms into other molecules, thereby modifying their chemical and biological properties .
Comparison with Similar Compounds
Pyridine-Based Dicarboxylates
Compound : Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA)
- Structure : A pyridine ring substituted with chloromethyl and methyl ester groups.
- Synthesis : Prepared via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride .
- Spectroscopy : ¹H NMR signals at 4.06 ppm (CH₃), 4.45 ppm (CH₂), and 8.27 ppm (aromatic C6H2) .
- Comparison : Unlike the biindoline derivative, CMDPA’s pyridine core lacks aromatic conjugation across fused rings. The chloromethyl group enhances reactivity for nucleophilic substitution, whereas bromine in the target compound may facilitate electrophilic reactions.
Benzo[d]imidazole Derivatives
Compound : Dimethyl 1H-Benzo[d]imidazole-5,6-dicarboxylate
- Structure : A benzoimidazole core with ester groups at positions 5 and 5.
- Synthesis : Derived from 1H-Benzo[d]imidazole-5,6-dicarboxylic acid via esterification .
- Comparison : The benzoimidazole system introduces nitrogen atoms, altering electronic properties compared to the all-carbon biindoline framework. The absence of bromine reduces steric hindrance and polarizability relative to the target compound.
Dihydropyrano Dicarboxylates
Compound: Dimethyl 2-methyl-5,6-dihydro-α-pyrano-6,6-dicarboxylate
- Structure : A dihydropyran ring with ester groups and a methyl substituent.
- Reactivity: Ozonolysis yields R-lactic acid (70% enantiomeric excess), confirmed via Eu(hfac)₃-induced NMR shifts .
- Comparison : The saturated pyran ring contrasts with the aromatic biindoline system, reducing conjugation. The stereochemical outcomes observed here suggest that the target compound’s bromine substituents might influence chiral resolution or asymmetric synthesis.
Cycloheptatriene Derivatives
Compound : Dimethyl cycloheptatriene-1,2-dicarboxylate
- Structure : A cycloheptatriene ring with ester groups.
- Synthesis : Generated via thermolysis of dimethyl 2,2-dioxido-2-thiabicyclo[2.2.2]octa-5,7-diene-5,6-dicarboxylate .
- Comparison: The extended conjugated system in cycloheptatriene may share similarities with the biindoline’s aromaticity.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Key Research Findings and Gaps
- Steric Considerations : The biindoline core may impose greater steric hindrance than pyridine or benzoimidazole systems, affecting catalytic or binding applications.
- Contradictions : Pyridine-based dicarboxylates prioritize substitution at chloromethyl sites , whereas bromine in the target compound may redirect reactivity to aromatic positions.
Biological Activity
Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate (CAS Number: 2007910-50-9) is a synthetic compound belonging to the biindole family. This compound has garnered attention due to its unique chemical structure and potential biological activities. The purpose of this article is to explore the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 510.18 g/mol. The compound features two bromine atoms and two carboxylate groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.18 g/mol |
| CAS Number | 2007910-50-9 |
| Purity | 97% |
Anticancer Properties
Research indicates that compounds related to biindoles often exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of biindole derivatives in inhibiting cancer cell proliferation. Specifically, this compound was shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of mitochondrial membrane potential .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Preliminary research has suggested that this compound may also possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, this compound was found to reduce neuronal cell death and improve cell viability. This effect is believed to be mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This study suggests that this compound could serve as a lead structure for developing new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes for preparing dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves bromination of a preformed biindoline dicarboxylate scaffold. A two-step approach is advised:
Core Formation : Construct the biindoline backbone via Pd-catalyzed cross-coupling or acid-catalyzed cyclization, followed by esterification.
Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to selectively brominate positions 5 and 6' .
Yield Optimization :
- Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) to avoid over-bromination.
- Purify via Biotage column chromatography (silica gel, gradient elution) to isolate isomers. Reported yields for analogous brominated dicarboxylates range from 45–65% .
Advanced: How do the electron-withdrawing bromine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atoms at positions 5 and 6' significantly alter the compound’s reactivity:
- Electronic Effects : Bromine’s -I effect reduces electron density on the indoline rings, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) but complicating Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric hindrance.
- Reactivity Mitigation : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to facilitate coupling at the 5/6' positions. DFT calculations (B3LYP/6-31G*) can predict regioselectivity .
Data Contradiction Note : Some studies report diminished reactivity in brominated biindolines compared to chloro analogs, necessitating iterative optimization .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify biindoline protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.1 ppm). Bromine-induced deshielding shifts aromatic protons upfield by 0.2–0.4 ppm .
- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and quaternary carbons adjacent to bromine (δ 115–120 ppm).
- X-ray Crystallography : Resolve steric effects of bromine using single-crystal diffraction (Mo-Kα radiation). For analogous dibromo compounds, unit cell parameters (e.g., a = 10.52 Å, b = 12.37 Å) and dihedral angles (75–85°) between indoline rings are diagnostic .
Advanced: How can researchers resolve contradictions in reported reaction mechanisms for brominated biindoline derivatives?
Methodological Answer:
Contradictions often arise from competing pathways (radical vs. polar mechanisms). To resolve:
Mechanistic Probes :
- Use radical traps (TEMPO) in bromination reactions. If inhibited, radical pathways dominate.
- Isotopic labeling (D₂O) to track proton transfer in polar mechanisms.
Kinetic Studies : Monitor activation energy (Eyring plots) via variable-temperature NMR.
Computational Validation : Compare Gibbs free energy barriers (ΔG‡) for proposed pathways using Gaussian09 at the M06-2X/def2-TZVP level .
Basic: What are the solubility and purification challenges associated with this compound, and how can they be addressed?
Methodological Answer:
- Solubility : Limited solubility in non-polar solvents (hexane) due to ester and bromine groups. Use DCM/THF (1:1) for reactions.
- Purification :
- Remove unreacted bromine via aqueous Na₂S₂O₃ wash.
- Employ reverse-phase HPLC (C18 column, acetonitrile/water 60:40) to separate diastereomers.
- Storage : Store under argon at –20°C to prevent ester hydrolysis.
Advanced: What computational strategies are recommended for modeling the photophysical properties of brominated biindoline dicarboxylates?
Methodological Answer:
- TD-DFT Calculations : Use CAM-B3LYP/def2-SVP to predict UV-Vis spectra. Bromine substituents redshift absorption maxima (λmax) by ~20 nm vs. non-brominated analogs.
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis quantifies intramolecular charge transfer between indoline moieties.
- Crystal Packing Effects : Hirshfeld surface analysis (Mercury 4.0) correlates Br···O interactions with emission quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
